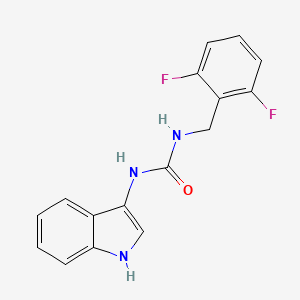

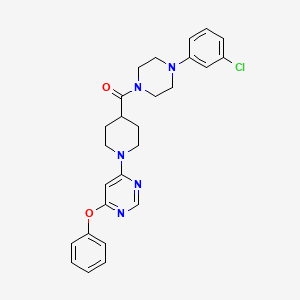

2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline, also known as MMB, is a chemical compound that has been widely used in scientific research. It is a type of fluorescent dye that can be used to label and visualize molecules in biological systems.

Scientific Research Applications

Polymerization Mechanisms

The study of polymerization mechanisms, particularly focusing on benzoxazine monomers, has been a significant area of research. These monomers, synthesized via condensation reactions involving phenols, anilines, and formaldehyde, exhibit unique polymerization behaviors. The presence of methylol groups in these monomers accelerates ring-opening polymerization, leading to materials with enhanced thermal and mechanical properties. This is crucial for developing advanced polymers with specific functionalities and improved performance characteristics (Baqar et al., 2012).

Antimicrobial Activity

Another research direction involves the synthesis of novel chemical entities using benzoxazole derivatives, aimed at exploring their potential antimicrobial activities. For instance, the development of quinazolinone derivatives incorporating benzoxazole units has shown promising antimicrobial properties. This approach not only contributes to the discovery of new therapeutic agents but also enhances our understanding of the structural attributes contributing to antimicrobial efficacy (Habib et al., 2013).

Catalytic Applications

In catalysis, the regioselective Rh(III)-catalyzed C-H amidation of aniline derivatives, utilizing benzoxazole as a directing group, exemplifies the integration of benzoxazole scaffolds in synthesizing complex organic molecules. This method highlights the solvent-controlled synthesis of diamine and benzimidazole derivatives, demonstrating the versatility of benzoxazole compounds in facilitating selective and efficient chemical transformations (Khake & Chatani, 2020).

Antiprotozoal and Antimicrobial Agents

Benzoxazole derivatives have been extensively investigated for their biological activities, including antiprotozoal and antimicrobial effects. The synthesis of benzoxazolyl aniline derivatives has led to compounds showing significant inhibitory activities against various protozoal and microbial species. These studies contribute to the ongoing search for new therapeutic agents against infectious diseases, underscoring the potential of benzoxazole compounds in medicinal chemistry (Abdelgawad et al., 2021).

Advanced Material Applications

The development of advanced materials, such as shape-memory polybenzoxazines, represents another vital application area. The synthesis of siloxane-containing benzoxazines and their polymerization to yield polybenzoxazines with temperature-responsive shape-memory behavior highlights the role of benzoxazole derivatives in creating functional materials for various technological applications. These materials exhibit excellent shape fixity and recovery ratios, essential for applications in smart textiles, actuators, and sensors (Liu et al., 2016).

properties

IUPAC Name |

2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-9-6-7-13-14(8-9)18-15(17-13)11-4-3-5-12(16)10(11)2/h3-8H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCAPZALPNDHNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)C3=C(C(=CC=C3)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2723864.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2723867.png)

![N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2723868.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2723871.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2723873.png)

![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2723874.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2723879.png)